BIIL-260 hydrochloride
Description
Role of LTB4 in Inflammatory Processes and Immune Cell Recruitment
Leukotriene B4 (LTB4) is a potent, lipid-derived inflammatory mediator synthesized from arachidonic acid through the action of the 5-lipoxygenase (5-LO) enzyme. nih.govnih.gov It is recognized as a key driver of the innate immune response. nih.gov One of its primary functions is the powerful chemoattraction and activation of various immune cells. plos.org
LTB4 is a major recruiter of neutrophils to sites of tissue injury and inflammation. nih.govplos.org Beyond neutrophils, its chemoattractant activity extends to other crucial immune cells, including monocytes, macrophages, eosinophils, and various T-cell subsets like CD4+ and CD8+ effector T cells. nih.gov This recruitment provides a critical link between the innate and adaptive immune systems. nih.gov The role of LTB4 is not limited to direct cell recruitment; it also indirectly amplifies the inflammatory cascade by inducing the secretion of other inflammatory mediators, such as interleukins and chemokines, from these recruited cells. nih.govclinexprheumatol.org Elevated levels of LTB4 have been associated with a range of inflammatory diseases, highlighting its central role in pathologic inflammation. nih.govclinexprheumatol.org
Overview of Leukotriene Receptor Subtypes: BLT1 and BLT2
The biological effects of LTB4 are mediated through two distinct G protein-coupled receptors (GPCRs): BLT1 and BLT2. nih.govresearchgate.net These receptors differ significantly in their affinity for LTB4, their expression patterns, and consequently, their primary biological functions. nih.gov
BLT1 is the high-affinity receptor for LTB4. plos.orgnih.gov Its expression is predominantly found on the surface of leukocytes, including neutrophils, macrophages, monocytes, and activated T cells. plos.orgresearchgate.netaai.org Activation of BLT1 is responsible for the potent chemotactic effects of LTB4, mediating the migration of these immune cells to inflammatory sites. jci.orgmultispaninc.com Studies using mice with a targeted deletion of the BLT1 gene have confirmed its major role in acute inflammation and immune responses. nih.govmultispaninc.com
BLT2 is a low-affinity receptor for LTB4 and can also be activated by other eicosanoids, such as 12(S)-hydroxyheptadecatrienoic acid (12-HHT). nih.govresearchgate.net In contrast to BLT1, BLT2 is expressed more ubiquitously across various tissues, including the spleen, liver, and lungs, in addition to leukocytes. nih.govresearchgate.net While BLT1 activation is primarily linked to chemotaxis, BLT2 signaling has been associated with functions like degranulation and increased oxidative metabolism in neutrophils. multispaninc.com In certain conditions like rheumatoid arthritis, BLT2 has been found to be the main LTB4 receptor expressed in inflamed synovial tissues, suggesting a distinct role in chronic inflammatory settings. nih.gov
| Feature | BLT1 Receptor | BLT2 Receptor |
|---|---|---|
| Affinity for LTB4 | High | Low |
| Primary Ligand | Leukotriene B4 (LTB4) | Leukotriene B4 (LTB4), other eicosanoids (e.g., 12-HHT) |
| Primary Expression | Leukocytes (neutrophils, macrophages, T cells) | Ubiquitous (spleen, liver, lung, leukocytes) |
| Key Functions | Chemotaxis, immune cell recruitment, cytokine production | Degranulation, oxidative metabolism, maintenance of epithelial homeostasis |
Therapeutic Rationale for Leukotriene B4 Receptor Antagonism
The central role of the LTB4-BLT1 signaling axis in driving inflammation forms a strong basis for therapeutic intervention. Elevated levels of LTB4 are a hallmark of numerous inflammatory diseases, including rheumatoid arthritis, asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease. nih.govclinexprheumatol.org Therefore, blocking the interaction of LTB4 with its high-affinity receptor, BLT1, presents a targeted strategy to mitigate pathological inflammation.
The therapeutic rationale is supported by extensive preclinical research. nih.gov Animal models of inflammatory diseases have consistently shown that the use of BLT1 receptor antagonists or the genetic deletion of the BLT1 receptor leads to a significant reduction in disease severity. nih.govaai.org For instance, mice deficient in BLT1 were found to be completely protected from developing collagen-induced arthritis. aai.org By preventing the recruitment and activation of key inflammatory cells like neutrophils and monocytes, BLT1 antagonists can interrupt the inflammatory cascade at a critical point. plos.orgclinexprheumatol.org This approach aims to reduce inflammatory cell infiltration, subsequent tissue damage, and associated symptoms like pain. plos.orgclinexprheumatol.org Compounds like BIIL-260 hydrochloride, which are potent and selective BLT1 antagonists, are therefore valuable tools for research and represent a promising class of anti-inflammatory agents. nih.govbiorbyt.com
Pharmacological Profile of this compound
| Parameter | Finding | Reference |
|---|---|---|
| Target | Leukotriene B4 Receptor 1 (BLT1) | sigmaaldrich.commedkoo.com |
| Mechanism of Action | Competitive, reversible antagonist; Inverse agonist | sigmaaldrich.commedchemexpress.com |
| Affinity (Ki) | 1.7 nM (human neutrophil membranes) | medchemexpress.commedchemexpress.com |
| Functional Inhibition (IC50) | 0.82 nM (LTB4-induced Ca2+ release in human neutrophils) | psu.eduglpbio.com |
| Nature | Active metabolite of the prodrug BIIL 284 | medkoo.compsu.edu |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O3.ClH/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32;/h3-18,33H,19-20H2,1-2H3,(H3,31,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFHIWXKXUSXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization of Biil 260 Hydrochloride
Mechanism of Action as a Leukotriene B4 Receptor Antagonist
The primary mechanism of action for BIIL-260 hydrochloride involves its direct interaction with and blockage of the high-affinity leukotriene B4 receptor (BLT1). psu.edudrugbank.com Leukotriene B4 is a powerful lipid mediator derived from the metabolism of arachidonic acid and is a key player in initiating and amplifying inflammatory responses. nih.gov By acting as a competitive antagonist at the LTB4 receptor, BIIL-260 effectively inhibits the downstream signaling pathways that lead to the potent chemoattractant and activating effects of LTB4 on leukocytes, such as neutrophils and monocytes. psu.edunih.gov
Studies have consistently shown that this compound's interaction with the LTB4 receptor is characterized by being saturable, reversible, and competitive. medchemexpress.compsu.edunih.govfishersci.combioscience.co.uk This means that there is a finite number of binding sites for the compound on the receptors (saturable), the binding is not permanent and can be undone (reversible), and it directly competes with the natural ligand, LTB4, for the same binding site on the receptor. psu.edunih.gov Structural analysis has revealed that the benzamidine (B55565) group of BIIL-260 penetrates deep into the ligand-binding pocket of the receptor, an interaction that helps to stabilize the inactive conformation of the receptor. nih.gov
The binding affinity of BIIL-260 to the LTB4 receptor is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
BIIL-260 demonstrates a high affinity for the LTB4 receptor on isolated human neutrophil cell membranes. medchemexpress.commedchemexpress.comfishersci.combioscience.co.uk The reported Ki value is consistently around 1.7 nM. medchemexpress.commedchemexpress.compsu.edufishersci.combioscience.co.ukarctomsci.comlabcompare.com This high affinity underscores its potency as an LTB4 receptor antagonist in a key inflammatory cell type. Another active metabolite, BIIL 315, which is the glucuronidated form of BIIL-260, also exhibits a high affinity with a Ki value of 1.9 nM in the same cell membranes. psu.edu
Table 1: Ki Values of BIIL-260 and Related Metabolite in Isolated Human Neutrophil Cell Membranes
| Compound | Ki Value (nM) |
| BIIL-260 | 1.7 medchemexpress.commedchemexpress.compsu.edufishersci.combioscience.co.ukarctomsci.comlabcompare.com |
| BIIL 315 | 1.9 psu.edu |
Similar to its high affinity in neutrophils, BIIL-260 also binds effectively to LTB4 receptors in human monocytic U937 cells. psu.edu The Ki value for BIIL-260 in these cells was determined to be 1.2 ± 0.33 nmol/l, indicating a comparable and potent binding affinity in another important immune cell line. psu.edu
Table 2: Ki Value of BIIL-260 in Human U937 Cells
| Compound | Cell Line | Ki Value (nmol/l) |
| BIIL-260 | Human U937 Cells | 1.2 ± 0.33 psu.edu |
The binding affinity of BIIL-260 to LTB4 receptors varies across different species. psu.edu It displays a high affinity for both human and monkey LTB4 receptors. psu.edu However, its affinity is considerably lower for the LTB4 receptors found on rat polymorphonuclear leukocytes (PMNLs) and even more so for those in guinea pigs and dogs. psu.edu The rank order of affinity has been established as: human ≈ monkey ≥ rat >> guinea pig > dog. psu.edu This species-specific difference in affinity is an important consideration in the preclinical evaluation of the compound. psu.edu
Table 3: Comparative Affinity (Ki Values) of BIIL-260 Across Species
| Species | Cell Type | Ki Value (nmol/l) |
| Human | PMNLs | 1.7 ± 0.72 psu.edu |
| Monkey | PMNLs | 1.8 ± 0.33 psu.edu |
| Rat | PMNLs | 6.0 + 3.4 psu.edu |
| Guinea Pig | Not Specified | 25 + 5.7 psu.edu |
| Dog | Not Specified | 44 + 18 psu.edu |
Inhibition of Intracellular Signaling Cascades
Attenuation of LTB4-Induced Intracellular Calcium Release in Human Neutrophils
This compound effectively inhibits the intracellular calcium mobilization induced by LTB4 in human neutrophils. medchemexpress.compsu.edumedchemexpress.com An increase in intracellular calcium is a critical early event in neutrophil activation. psu.edu Studies have shown that BIIL-260 potently inhibits LTB4-induced intracellular calcium release with a half-maximal inhibitory concentration (IC50) value of 0.82 nM. medchemexpress.compsu.edumedchemexpress.com This inhibitory action is dose-dependent. psu.edu The presence of 0.1% bovine serum albumin (BSA) has been observed to reduce the inhibitory potency of BIIL-260 by 6- to 8-fold due to protein binding. psu.edu
Table 1: Inhibitory Potency of BIIL-260 on LTB4-Induced Intracellular Ca2+ Release
| Compound | IC50 (nM) |
|---|---|
| This compound | 0.82 |
Data sourced from in vitro studies on human neutrophils. medchemexpress.compsu.edumedchemexpress.com
Modulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways
This compound exerts its effects by modulating the signaling of G protein-coupled receptors (GPCRs), specifically the BLT1 receptor, which is the high-affinity receptor for LTB4. medchemexpress.comrcsb.orgnih.gov The LTB4 receptor is a class A GPCR. researchgate.netnih.gov LTB4 binding to its receptor typically activates neutrophils and initiates a cascade of inflammatory responses. opnme.com BIIL-260 interacts with the LTB4 receptor in a saturable, reversible, and competitive manner. medchemexpress.commedchemexpress.compsu.edu This interaction prevents the downstream signaling events that are normally triggered by LTB4, such as the activation of G-proteins and subsequent intracellular signaling cascades. biorxiv.org The signaling pathway of GPCRs coupled to cyclic nucleotide second messengers involves the transmission of signals through the activation or inhibition of a nucleotide cyclase activity, leading to a change in the concentration of a cyclic nucleotide. ebi.ac.uk
Inverse Agonism at the BLT1 Receptor
Structural and functional studies have revealed that BIIL-260 acts as an inverse agonist at the BLT1 receptor. rcsb.orgnih.gov Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist stabilizes the receptor in an inactive conformation, thereby reducing its basal activity. rcsb.org Crystal structure analysis of the BLT1 receptor in complex with BIIL-260 shows that the amidine group of BIIL-260 occupies the sodium ion and water locations within the receptor. rcsb.org This interaction with a conserved aspartate residue (D66) fixes the receptor in an inactive state, preventing the conformational changes necessary for activation. rcsb.org This unique mechanism of action, where the benzamidine moiety mimics the sodium ion-centered water cluster, contributes to its potent inhibitory effects. rcsb.org This finding suggests that targeting the sodium-binding site could be a novel strategy for modulating the activity of other GPCRs. nih.govresearchgate.netnih.gov
Functional Antagonism in Cellular Assays
Inhibition of LTB4-Induced Chemotaxis in Human Polymorphonuclear Leukocytes (PMNLs)
BIIL-260 potently inhibits the chemotaxis of human polymorphonuclear leukocytes (PMNLs) induced by LTB4. psu.edu Chemotaxis, the directed migration of cells in response to a chemical stimulus, is a fundamental process in inflammation, and LTB4 is a powerful chemoattractant for neutrophils. nih.gov In cellular assays, BIIL-260 demonstrated a half-maximal inhibitory concentration (IC50) of 2.90 nM for the inhibition of LTB4-induced chemotaxis of human PMNLs. psu.edu
Table 2: Inhibition of LTB4-Induced Chemotaxis by BIIL-260
| Compound | IC50 (nM) |
|---|---|
| BIIL-260 | 2.90 |
Data from in vitro chemotaxis assays using human PMNLs. psu.edu
Absence of Agonistic Activity on Intracellular Calcium Levels
Crucially, this compound does not exhibit any agonistic activity on its own. psu.edu Studies have confirmed that in the absence of LTB4, BIIL-260 does not induce an increase in intracellular calcium levels in human neutrophils. psu.edu This lack of agonism is a key characteristic of a pure antagonist, ensuring that it only blocks the effects of the natural ligand without stimulating the receptor itself. The measurement of intracellular calcium levels is a common method to assess the agonistic or antagonistic properties of compounds acting on GPCRs that couple to the Gq signaling pathway. nih.gov
Prodrug Relationship and Active Metabolite Profile
Identification of BIIL-260 as an Active Metabolite of BIIL 284 (Amelubant)
BIIL-260 is the active metabolite of the prodrug BIIL 284, also known as Amelubant. drugbank.comguidetopharmacology.orgmedchemexpress.comguidetopharmacology.org BIIL 284 itself has negligible affinity for the LTB4 receptor, with Ki values of 221 nM in vital cells and 230 nM in membranes. medchemexpress.commedchemexpress.com However, upon oral administration, it is metabolized into BIIL-260, which is a potent LTB4 receptor antagonist. drugbank.commedchemexpress.comnih.gov This metabolic conversion is crucial for the pharmacological activity of Amelubant. nih.gov
Role of Ubiquitous Esterases in the Conversion of BIIL 284
The conversion of the prodrug BIIL 284 into its active metabolite, BIIL-260, is facilitated by ubiquitous esterases. psu.edunih.govdrugbank.comnih.govncats.io These enzymes are widely distributed throughout the body and are responsible for hydrolyzing the ester group in BIIL 284, leading to the formation of the pharmacologically active BIIL-260. drugbank.comnih.govncats.io
Characterization of BIIL 315 as a Glucuronidated Metabolite of BIIL-260
Following its formation from BIIL 284, BIIL-260 can be further metabolized into BIIL 315. psu.edunih.govnih.gov BIIL 315 is the glucuronidated form of BIIL-260. psu.edunih.govkarger.comresearchgate.netresearchgate.net This process of glucuronidation is a common metabolic pathway for many drugs and other foreign compounds, generally increasing their water solubility and facilitating their excretion from the body. After oral administration of BIIL 284, BIIL 315 is the predominant active metabolite found in human plasma. nih.gov
Comparative Pharmacological Activity of BIIL-260 and BIIL 315
Both BIIL-260 and its glucuronidated metabolite, BIIL 315, are potent antagonists of the LTB4 receptor. psu.edunih.gov They exhibit high affinity for the LTB4 receptor on isolated human neutrophil cell membranes, with Ki values of 1.7 nM for BIIL-260 and 1.9 nM for BIIL 315. psu.edunih.govresearchgate.net In functional assays, both metabolites potently inhibit LTB4-induced intracellular calcium release in human neutrophils, with IC50 values of 0.82 nM for BIIL-260 and 0.75 nM for BIIL 315. psu.edunih.gov Neither compound showed any agonistic activity. psu.edu
| Compound | Ki (nM, human neutrophil membranes) | IC50 (nM, LTB4-induced Ca2+ release) |
| BIIL-260 | 1.7 psu.edunih.gov | 0.82 psu.edunih.gov |
| BIIL 315 | 1.9 psu.edunih.gov | 0.75 psu.edunih.gov |
Comparative Pharmacological Analysis with Reference LTB4 Antagonists
Comparative Potency against CGS 25019 C and LY 293111
In comparative studies, BIIL-260 and BIIL 315 demonstrated potent inhibition of LTB4-induced chemotaxis of human polymorphonuclear leukocytes (PMNLs). psu.edu The IC50 values were 2.90 nM for BIIL-260 and 0.65 nM for BIIL 315. psu.edu In these assays, BIIL-260, BIIL 315, and the reference antagonist CGS 25019 C (IC50 of 1 nM) were found to be roughly equipotent. psu.edu In contrast, another reference antagonist, LY 293111, was significantly less potent, with an IC50 value of 66.2 nM. psu.edu
The inhibitory potency of these compounds was affected by the presence of 0.1% bovine serum albumin (BSA), which is used to mimic physiological conditions. The potency of BIIL-260 and BIIL 315 was reduced by a factor of 6 to 8, while the potency of LY 293111 was reduced by a factor of about 9. CGS 25019 C was less affected, with its potency being reduced by a factor of approximately 2. psu.edu
| Compound | IC50 (nM, LTB4-induced chemotaxis) |
| BIIL-260 | 2.90 psu.edu |
| BIIL 315 | 0.65 psu.edu |
| CGS 25019 C | 1 psu.edu |
| LY 293111 | 66.2 psu.edu |
Influence of Protein Binding on Inhibitory Potency
The inhibitory potential of a compound can be significantly influenced by its binding to plasma proteins, as only the unbound fraction is typically available to interact with the target receptor. Research on BIIL-260, an active metabolite of the prodrug BIIL 284, has explored this aspect by evaluating its activity in the presence of protein. psu.edunih.gov The investigation focused on the inhibition of leukotriene B4 (LTB4)-induced intracellular calcium mobilization in human neutrophils. psu.edunih.gov
In functional assays conducted without protein, BIIL-260 demonstrated potent inhibition of LTB4-induced calcium release in human neutrophils, with a reported IC50 value of 0.82 nmol/l. psu.edunih.gov However, the introduction of 0.1% bovine serum albumin (BSA), a standard protein used in such assays to mimic physiological conditions, led to a noticeable reduction in the compound's inhibitory potency. psu.edu In the presence of BSA, the inhibitory potency of BIIL-260 was reduced by approximately 6- to 8-fold. psu.edu
This effect was not unique to BIIL-260. Similar outcomes were observed for its glucuronidated metabolite, BIIL 315, which also saw a 6- to 8-fold decrease in potency. psu.edu The study also included reference LTB4 antagonists for comparison. The potency of CGS 25019 C was reduced by a factor of about 2, while LY 293111 experienced a more significant reduction, losing approximately 9-fold of its potency due to protein binding. psu.edu These findings highlight that even in the presence of protein, the functional inhibition of LTB4-induced cell activation by BIIL-260 occurs at concentrations comparable to those that inhibit LTB4 receptor binding. psu.edu
The data below summarizes the effect of 0.1% BSA on the potency of various LTB4 receptor antagonists in inhibiting LTB4-induced Ca2+ release in human neutrophils. psu.edu
Table 1: Effect of Bovine Serum Albumin (BSA) on Inhibitory Potency of LTB4 Antagonists
| Compound | IC50 (nmol/l) without BSA | IC50 (nmol/l) with 0.1% BSA | Fold Reduction in Potency |
|---|---|---|---|
| BIIL-260 | 0.82 | ~4.9 - 6.6 | ~6 - 8 |
| BIIL 315 | 0.75 | ~4.5 - 6.0 | ~6 - 8 |
| CGS 25019 C | Value not specified | Value not specified | ~2 |
| LY 293111 | Value not specified | Value not specified | ~9 |
Data derived from Birke et al., 2001. psu.edu Specific IC50 values in the presence of BSA for CGS 25019 C and LY 293111 were not detailed in the source text, only the fold reduction.
Structural Biology and Ligand Receptor Interaction Studies
Co-crystallization Studies of BIIL-260 with Leukotriene B4 Receptor Subtypes
The first crystal structure of a leukotriene receptor was a significant breakthrough, providing a high-resolution glimpse into the binding of an antagonist. nih.gov This was achieved with the guinea pig BLT1 receptor (gpBLT1R) in a complex with BIIL-260. nih.gov
In 2018, the crystal structure of the guinea pig BLT1 receptor (gpBLT1R) bound to BIIL-260 was determined at a resolution of 3.7 Å. nih.govrcsb.org This landmark achievement revealed the receptor in an inactive state. nih.gov The structure showed that BIIL-260, a bitopic antagonist, extends deep into the ligand-binding pocket of the receptor. researchgate.net
A key feature of this interaction is the role of the benzamidine (B55565) moiety of BIIL-260. rcsb.orgresearchgate.net This positively charged group occupies the highly conserved sodium ion (Na+) binding site within the seven-transmembrane domain of the receptor. nih.govresearchgate.net It forms a salt bridge with the carboxyl group of Asp66 (D2.50) and hydrogen bonds with Ser106 (S3.39) and Ser276 (S7.45). researchgate.net By mimicking the Na+-centered water cluster that normally stabilizes the inactive conformation of G-protein coupled receptors (GPCRs), the benzamidine group of BIIL-260 effectively locks the receptor in an inactive state, preventing the conformational changes necessary for receptor activation. rcsb.org
The binding of BIIL-260 involves interactions with several key amino acid residues within the gpBLT1R binding pocket. These include:
Salt Bridge: Asp66 (TM2) researchgate.net
Hydrogen Bonds: Ser106 (TM3), Ser276 (TM7) researchgate.net
Hydrophobic and other interactions: Val69 (TM2), Trp236 (TM6) researchgate.netcloudfront.net
This intricate network of interactions explains the high affinity and inverse agonist activity of BIIL-260, as it completely blocks the baseline activity of the receptor. researchgate.net
Table 1: Key Interacting Residues in the gpBLT1R-BIIL-260 Complex
| Interaction Type | Interacting Residue (gpBLT1R) | Transmembrane Helix (TM) |
|---|---|---|
| Salt Bridge | Asp66 | TM2 |
| Hydrogen Bond | Ser106 | TM3 |
| Hydrogen Bond | Ser276 | TM7 |
| Hydrophobic | Val69 | TM2 |
The subsequent crystallization of the human BLT1 receptor (hBLT1R) in complex with another antagonist, MK-D-046, provided a valuable opportunity for comparative analysis. nih.govresearchgate.net While both BIIL-260 and MK-D-046 are BLT1 antagonists, their binding modes exhibit notable differences. nih.govnih.gov
A primary distinction lies in their interaction with the conserved sodium-binding site. nih.govresearchgate.net As established, the benzamidine group of BIIL-260 directly occupies this site in gpBLT1R. nih.gov In contrast, MK-D-046 does not extend as deeply into the binding pocket of hBLT1R to reach the sodium site. nih.govresearchgate.net Instead, in the MK-D-046-bound structure, a sodium ion is observed to mediate a network of polar interactions with residues such as Asp64 (D2.50), Ser104 (S3.39), Ser277 (S7.45), and Ser278 (S7.46), thereby stabilizing the inactive conformation. researchgate.netnih.gov
Furthermore, the orientation and interactions of specific residues within the binding pocket differ between the two structures. For instance, in hBLT1R, His94 (H3.29) and Arg156 (R4.64) form direct hydrogen bonds with MK-D-046. nih.govresearchgate.net In the gpBLT1R-BIIL-260 complex, the equivalent residue to Arg156, Arg158, does not interact with BIIL-260, and the imidazole (B134444) ring of His94 is rotated by approximately 30 degrees compared to its orientation in the hBLT1R structure. nih.govresearchgate.net These differences in residue conformation lead to slight alterations in the shape of the binding pocket between the human and guinea pig receptor structures. nih.gov
Table 2: Comparison of Binding Characteristics of BIIL-260 and MK-D-046
| Feature | BIIL-260 (in gpBLT1R) | MK-D-046 (in hBLT1R) |
|---|---|---|
| Interaction with Sodium Site | Benzamidine moiety directly occupies the site, mimicking the Na+ cluster. nih.govresearchgate.net | Does not directly reach the sodium site. A sodium ion mediates polar interactions. nih.govresearchgate.net |
| Key Interacting Residues | Asp66, Ser106, Ser276, Val69, Trp236. researchgate.netcloudfront.net | His94, Arg156, Tyr237, Ile271. researchgate.net |
| Receptor Conformation | Stabilizes an inactive state. nih.gov | Stabilizes an inactive state. researchgate.net |
| Ligand Penetration | Extends deep into the binding pocket. researchgate.net | Does not extend as deeply as BIIL-260. nih.govresearchgate.net |
Insights into Ligand Recognition Mechanisms at the Human BLT1 Receptor
Although the crystal structure of BIIL-260 is with the guinea pig receptor, analysis and comparison with the human BLT1 receptor structure provide significant insights into ligand recognition. The amino acid sequences of human and guinea pig BLT1 are approximately 74% similar. anl.gov However, even small differences in the binding pocket residues can lead to variations in ligand potency and binding. nih.gov
Studies have shown that BIIL-260 exhibits a roughly four-fold decreased potency at the guinea pig BLT1 receptor compared to the human version, suggesting that residues outside the immediate binding pocket may influence ligand affinity. nih.gov
The structure of hBLT1R bound to MK-D-046 reveals a canonical seven-transmembrane helical fold typical of Class A GPCRs, with the antagonist housed within the orthosteric ligand-binding pocket. researchgate.net Docking studies and mutagenesis experiments have helped to identify key residues for ligand binding in the human receptor. For instance, mutations of residues like His94 and Arg156 in hBLT1R have been shown to significantly impact antagonist binding. researchgate.netanl.gov
The binding of BIIL-260 to hBLT1R is characterized as competitive, reversible, and saturable, with a high affinity demonstrated by a Ki value of 1.7 nM on isolated human neutrophil cell membranes. medchemexpress.commedchemexpress.com It potently inhibits LTB4-induced intracellular calcium release in human neutrophils with an IC50 value of 0.82 nM. medchemexpress.com The structural information suggests that the antagonistic action of BIIL-260 in the human receptor likely occurs through steric hindrance with the endogenous ligand, LTB4, preventing it from binding and activating the receptor. researchgate.net
Structure-Activity Relationship (SAR) Studies Related to LTB4 Receptor Antagonism
The unique binding mode of BIIL-260, particularly the role of its benzamidine moiety, offers profound insights for structure-activity relationship (SAR) studies and the rational design of novel GPCR modulators. The observation that the benzamidine group can mimic the entire sodium ion-centered water cluster to stabilize the inactive state of BLT1 is a significant finding. rcsb.org
This suggests that incorporating a benzamidine or a functionally similar chemical group could be a viable strategy for developing inverse agonists for other GPCRs, as the residues involved in its binding are widely conserved. rcsb.orgcloudfront.net The structure of the BIIL-260-gpBLT1R complex, therefore, serves as a template for the rational development of specific inverse agonists for a range of GPCR targets. rcsb.org It is anticipated that other BLT1 antagonists containing a benzamidine moiety will exhibit a similar binding mechanism. researchgate.net
The detailed structural and interaction data from these studies provide a molecular blueprint for designing next-generation BLT1 antagonists with improved selectivity and pharmacological properties. nih.gov
Preclinical Biological Activity and Efficacy in Disease Models
Anti-Inflammatory Properties in In Vivo Animal Models
The anti-inflammatory effects of BIIL-260, via its prodrug BIIL 284, have been characterized in several animal models of LTB4-induced inflammation. These studies highlight the compound's potent ability to counteract the pro-inflammatory actions of LTB4, a key mediator in attracting and activating neutrophils.
In a mouse model of cutaneous inflammation, the oral administration of the prodrug BIIL 284 demonstrated a potent inhibitory effect on LTB4-induced ear inflammation. nih.govnih.gov This model is a standard method for evaluating the efficacy of anti-inflammatory agents. researchgate.netmdpi.com The potency of the compound was quantified with a reported median effective dose (ED50) of 0.008 mg/kg. nih.gov
Leukotriene B4 is a powerful chemoattractant that causes the migration of neutrophils to sites of inflammation. nih.gov The ability of BIIL-260's prodrug, BIIL 284, to block this process was assessed in a guinea pig transdermal chemotaxis model. Oral administration of BIIL 284 effectively inhibited the LTB4-induced migration of neutrophils into the skin, with a reported ED50 of 0.03 mg/kg. nih.gov
Intravenous administration of LTB4 induces a rapid and transient neutropenia, which is a redistribution of neutrophils from the circulating blood to other compartments. nih.gov This effect is used as an in vivo model to assess the efficacy of LTB4 receptor antagonists. nih.gov The prodrug BIIL 284 showed high efficacy in inhibiting LTB4-induced neutropenia across various species. nih.govnih.gov In monkeys, the oral ED50 for this effect was found to be 0.004 mg/kg. nih.gov
Mac-1 (CD11b/CD18) is an adhesion molecule on the surface of neutrophils that plays a crucial role in the inflammatory response. LTB4 stimulates the expression of Mac-1. researchgate.net In a monkey model, oral administration of the prodrug BIIL 284 effectively inhibited LTB4-induced Mac-1 expression. nih.gov The ED50 for this inhibition was determined to be 0.05 mg/kg. nih.gov
Table 1: Preclinical In Vivo Efficacy of BIIL 284 (Prodrug of BIIL-260)
| Model | Species | Effect Measured | ED50 (Oral) | Source |
|---|---|---|---|---|
| Ear Inflammation | Mouse | Inhibition of LTB4-induced edema | 0.008 mg/kg | nih.gov |
| Transdermal Chemotaxis | Guinea Pig | Inhibition of LTB4-induced neutrophil migration | 0.03 mg/kg | nih.gov |
| Neutropenia | Monkey | Inhibition of LTB4-induced neutropenia | 0.004 mg/kg | nih.gov |
| Mac-1 Expression | Monkey | Inhibition of LTB4-induced Mac-1 expression | 0.05 mg/kg | nih.gov |
Investigational Areas for Therapeutic Application Based on Preclinical Evidence
Based on its potent antagonism of the LTB4 receptor and strong anti-inflammatory effects in preclinical models, BIIL-260 (via its prodrug BIIL 284) has been investigated for its therapeutic potential in diseases characterized by neutrophil-driven inflammation, particularly respiratory conditions.
The rationale for investigating an LTB4 receptor antagonist in respiratory diseases stems from the significant role of LTB4 in the pathology of these conditions.
Cystic Fibrosis (CF): In cystic fibrosis, chronic airway inflammation, characterized by excessive infiltration of neutrophils, leads to progressive lung damage. nih.gov Preclinical evidence supporting the potential use of LTB4 antagonists in CF includes the observation of high levels of LTB4 in the sputum and bronchoalveolar lavage fluid of CF patients, and a correlation between these elevated LTB4 levels and reductions in pulmonary function. nih.gov This provided the basis for the clinical investigation of BIIL 284 in patients with CF. nih.govnih.gov
Chronic Obstructive Pulmonary Disease (COPD): LTB4 is also implicated in the inflammation associated with COPD. Levels of LTB4 are elevated in the sputum, breath, and bronchoalveolar lavage fluid of COPD patients, with the highest levels observed during exacerbations. nih.gov As LTB4 is a potent chemoattractant for neutrophils and T cells, its antagonism was considered a potential therapeutic strategy for COPD, leading to clinical assessments of BIIL 284 in this patient population. nih.gov
Asthma: Leukotrienes are recognized as important mediators in the pathophysiology of asthma. nih.gov LTB4, in particular, contributes to the infiltration of neutrophils and eosinophils into the lungs and can increase airway hyperresponsiveness. jci.org The role of LTB4 receptors in neutrophil-dominant asthma has been a subject of investigation. semanticscholar.org Therefore, LTB4 receptor antagonists represent a therapeutic approach for managing the inflammatory component of asthma. nih.govjci.org
Preclinical Models of Rheumatic Conditions (e.g., Rheumatoid Arthritis)
The role of leukotriene B4 as a potent chemoattractant for neutrophils and other leukocytes has implicated it in the pathophysiology of rheumatoid arthritis (RA), a chronic inflammatory disease characterized by joint inflammation and destruction. nih.gov High concentrations of LTB4 have been detected in the synovial fluid of patients with RA, suggesting that antagonism of its receptor could be a viable therapeutic strategy. nih.gov
Preclinical evidence for the efficacy of targeting the LTB4 pathway in arthritis comes from studies involving BIIL-260's parent compound, BIIL 284. In a significant, though unpublished, finding, oral administration of BIIL 284 demonstrated considerable efficacy in a murine model of collagen-induced arthritis (CIA), which is a well-established animal model that mimics many aspects of human RA. nih.gov In this therapeutic model, BIIL 284 was shown to significantly inhibit the progression of the disease and reduce joint destruction. nih.gov This suggests that the anti-inflammatory properties of BIIL-260, mediated through LTB4 receptor blockade, can translate into disease-modifying effects in a preclinical setting of rheumatic conditions.
Other preclinical studies have also highlighted the anti-inflammatory effects of BIIL 284 in various models, such as LTB4-induced mouse ear inflammation and transdermal chemotaxis in guinea pigs, further supporting the potent in vivo activity of its active metabolite, BIIL-260. nih.gov
| Preclinical Model | Compound Administered | Key Findings | Reference |
|---|---|---|---|
| Murine Collagen-Induced Arthritis (CIA) | BIIL 284 (prodrug of BIIL-260) | Significantly inhibited disease progression and joint destruction. | nih.gov |
| LTB4-induced mouse ear inflammation | BIIL 284 | Inhibited inflammatory response. | nih.gov |
| LTB4-induced transdermal chemotaxis in guinea pigs | BIIL 284 | Inhibited leukocyte migration. | nih.gov |
Emerging Research on Potential Anti-Tumor Applications via LTB4 Signaling Inhibition
The leukotriene B4 signaling pathway has been identified as a complex modulator of the tumor microenvironment, exhibiting both pro- and anti-tumorigenic effects depending on the cancer type and context. nih.gov This dual role has led to emerging research into the potential of LTB4 receptor antagonists, such as BIIL-260 hydrochloride, as anti-cancer agents.
On one hand, the LTB4/BLT1 receptor axis can promote tumor progression by driving chronic inflammation, which is a known contributor to cancer development. nih.gov The recruitment of myeloid cells to the tumor microenvironment, mediated by LTB4, can foster a pro-tumorigenic milieu. nih.gov Therefore, inhibition of LTB4 signaling could potentially disrupt these processes and hinder tumor growth.
Conversely, the LTB4/BLT1 pathway has also been shown to be crucial for the recruitment of cytotoxic T lymphocytes (CTLs) into the tumor, which are essential for anti-tumor immunity. nih.gov This suggests that blocking this pathway could, in some instances, impair the body's natural defense against cancer.
The intricate and sometimes contradictory roles of LTB4 in cancer underscore the need for further research to identify the specific contexts in which LTB4 receptor antagonism would be beneficial. While direct preclinical studies investigating the anti-tumor applications of this compound are not yet widely published, the broader research into LTB4 signaling in oncology provides a strong rationale for its investigation in this area. The potential for LTB4 receptor antagonists to modulate the tumor microenvironment, either by reducing pro-tumor inflammation or by influencing anti-tumor immune responses, makes this an important area of ongoing research.
| Aspect of LTB4 Signaling in Cancer | Potential Effect of LTB4 Signaling Inhibition | Reference |
|---|---|---|
| Pro-tumorigenic inflammation (e.g., recruitment of myeloid cells) | Potential to decrease tumor-promoting inflammation and inhibit tumor growth. | nih.gov |
| Anti-tumor immunity (e.g., recruitment of cytotoxic T lymphocytes) | Potential to impair anti-tumor immune responses in certain contexts. | nih.gov |
Methodological Considerations and Research Applications
In Vitro Assay Methodologies for Characterizing LTB4 Receptor Antagonism
The characterization of LTB4 receptor antagonism by BIIL-260 and its glucuronidated form, BIIL-315, relies on a variety of robust in vitro assay methodologies. These assays are crucial for determining the affinity, potency, and mechanism of action of these antagonists.
Key methodologies include:
Receptor Binding Assays: These assays are fundamental for determining the affinity of a ligand for its receptor. For BIIL-260, competitive binding studies are performed using isolated human neutrophil cell membranes and a radiolabeled LTB4 ligand. These experiments have demonstrated that BIIL-260 and BIIL-315 interact with the LTB4 receptor in a saturable, reversible, and competitive manner. nih.govmedchemexpress.commedchemexpress.com The high affinity of these compounds is a key indicator of their potency.
Functional Assays: These assays measure the biological response following receptor activation or inhibition. A primary method involves measuring LTB4-induced intracellular calcium mobilization in human neutrophils, often using fluorescent indicators like Fura-2. nih.gov The ability of BIIL-260 and BIIL-315 to potently inhibit this calcium release confirms their antagonistic activity and provides a measure of their functional potency (IC50). nih.govmedchemexpress.com
Chemotaxis Assays: Since LTB4 is a powerful chemoattractant for leukocytes, particularly neutrophils, chemotaxis assays are employed to assess the functional antagonism of BIIL-260. opnme.comopnme.com These assays measure the ability of the antagonist to block the migration of neutrophils towards an LTB4 gradient, providing a direct measure of its anti-inflammatory potential.
| Compound | Assay Type | Preparation | Value |
|---|---|---|---|
| BIIL-260 | Binding Affinity (Ki) | Isolated Human Neutrophil Membranes | 1.7 nM nih.govmedchemexpress.combioscience.co.uk |
| BIIL-315 | Binding Affinity (Ki) | Isolated Human Neutrophil Membranes | 1.9 nM nih.gov |
| BIIL-260 | Functional Antagonism (IC50) | LTB4-induced Ca2+ release in Human Neutrophils | 0.82 nM nih.govmedchemexpress.com |
| BIIL-315 | Functional Antagonism (IC50) | LTB4-induced Ca2+ release in Human Neutrophils | 0.75 nM nih.govopnme.com |
Preclinical Model Selection and Design Considerations for Efficacy Assessment
To assess the in vivo efficacy of LTB4 receptor antagonism, researchers utilize the orally active prodrug BIIL-284, which is metabolized to BIIL-260 and BIIL-315. nih.govnih.gov The selection and design of preclinical models are critical for evaluating the therapeutic potential of this pathway inhibition in various inflammatory diseases.
Considerations for model selection include:
Acute Inflammation Models: These models are used to demonstrate target engagement and the compound's ability to inhibit acute inflammatory responses mediated by LTB4. A common model is the LTB4-induced mouse ear inflammation model, where the antagonist's ability to reduce swelling is quantified. nih.govnih.gov Another is the LTB4-induced transdermal chemotaxis model in guinea pigs, which assesses the inhibition of leukocyte migration into the skin. nih.govnih.gov
Disease-Specific Models: To explore therapeutic potential, more complex models that mimic human diseases are employed. For instance, the collagen-induced arthritis (CIA) model in mice is used to study the effects on rheumatoid arthritis, a condition where LTB4 is implicated. nih.govopnme.comopnme.com Similarly, models of asthma, such as antigen-induced eosinophilic bronchial influx in guinea pigs, are used to assess the role of LTB4 antagonism in allergic airway inflammation. opnme.comopnme.com
| Preclinical Model | Species | Endpoint | Efficacy (ED50, p.o.) |
|---|---|---|---|
| LTB4-induced Ear Inflammation | Mouse | Inhibition of Inflammation | 0.0082 mg/kg opnme.com |
| LTB4-induced Transdermal Chemotaxis | Guinea Pig | Inhibition of Leukocyte Migration | 0.028 mg/kg opnme.com |
| LTB4-induced Neutropenia | Monkey | Inhibition of Neutrophil Decrease | 0.004 mg/kg nih.gov |
| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Adhesion Molecule Upregulation | 0.05 mg/kg nih.gov |
Utilization of BIIL-260 Hydrochloride as a Research Tool
This compound is a critical research tool for elucidating the complex role of the LTB4 receptor in health and disease.
As a high-affinity antagonist, BIIL-260 is primarily used as a competitive ligand in receptor binding studies to characterize the LTB4 receptor. bioscience.co.uk Its interaction has been crucial for understanding the receptor's structure. The co-crystal structure of the LTB4 receptor (BLT1) in complex with BIIL-260 has been determined (PDB code: 5X33), providing invaluable insights into the antagonist binding pocket. opnme.comopnme.com This structural information reveals that the benzamidine (B55565) tail of BIIL-260 penetrates deeply into the receptor, interacting with residues in the sodium-binding site, which is known to stabilize the inactive conformation of G-protein coupled receptors (GPCRs). nih.govresearchgate.net
In cell biology, BIIL-260 serves as a specific inhibitor to probe the LTB4 signaling pathway. bioscience.co.uk LTB4 binding to its GPCR activates intracellular signaling cascades, leading to cellular responses like chemotaxis, degranulation, and oxidative burst in neutrophils. opnme.comopnme.com By using BIIL-260, researchers can selectively block these LTB4-mediated events. For example, its ability to inhibit LTB4-induced calcium mobilization is a direct demonstration of its interference with the signal transduction pathway. nih.gov This allows for the dissection of the specific contributions of LTB4 signaling in complex cellular processes and the investigation of protein-protein interactions downstream of receptor activation. patsnap.com
Translational Methodological Considerations for Bridging In Vitro and Preclinical In Vivo Findings
Translating in vitro potency to in vivo efficacy requires careful methodological considerations. For the BIIL-260 series, this involves understanding the pharmacokinetics and metabolism of the prodrug BIIL-284. After oral administration, BIIL-284 is converted by esterases, primarily in the gut wall, to the active antagonist BIIL-260, which is then glucuronidated to another active metabolite, BIIL-315. nih.govnih.govopnme.comopnme.com
Bridging the findings involves:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves correlating the plasma concentrations of the active metabolites (BIIL-260 and BIIL-315) with the pharmacological response in vivo. For example, studies in monkeys have established the oral dose of BIIL-284 required to achieve full blockade of LTB4 receptors over a 24-hour period, as measured by LTB4-induced neutropenia. nih.gov
Ex Vivo Assays: Blood samples from animals treated with BIIL-284 can be used in ex vivo assays to confirm target engagement. For instance, the inhibition of LTB4-induced CD11b/CD18 upregulation on peripheral blood neutrophils was used in a Phase I study to confirm that the drug was active in humans. nih.gov
Contributions to Drug Target Identification and High-Throughput Screening Platforms
Potent, selective, and structurally characterized antagonists like BIIL-260 are instrumental in validating drug targets and developing screening platforms. The validation of the LTB4 receptor as a viable anti-inflammatory target has been significantly supported by the efficacy of compounds like BIIL-284 in preclinical models. nih.gov
Furthermore, BIIL-260 can be utilized in the development of high-throughput screening (HTS) assays for the discovery of new LTB4 receptor modulators. nih.gov It can serve as a reference compound or a competitive ligand in binding assays designed to screen large chemical libraries for novel chemical entities that bind to the LTB4 receptor. nih.gov The detailed structural knowledge of the BIIL-260-receptor complex can also guide structure-based drug design and virtual screening efforts to identify new antagonists with different chemical scaffolds. nih.govresearchgate.net
Q & A
Q. What is the molecular mechanism of BIIL-260 hydrochloride as a leukotriene B4 (LTB4) receptor antagonist?
this compound binds reversibly and competitively to the LTB4 receptor, inhibiting its activation. It exhibits high affinity for human neutrophil membrane-bound LTB4 receptors, with a reported Ki of 1.7 nM . This antagonism suppresses downstream inflammatory signaling, such as calcium mobilization (IC50: 0.82 nM in human neutrophils) . Researchers should validate receptor binding using competitive radioligand displacement assays** with tritiated LTB4 and varying concentrations of this compound to calculate Ki values .
Q. What are the optimal storage conditions and solubility protocols for this compound in experimental workflows?
- Storage : Powder should be stored under inert atmosphere at 2–8°C ; dissolved samples require -20°C for short-term (1 month) or -80°C for long-term stability (6–12 months) .
- Solubility : Use freshly opened DMSO to prepare stock solutions (120 mg/mL, 238.55 mM). Prolonged DMSO exposure to air reduces solubility due to hygroscopy. For cell-based assays, dilute stock solutions in culture media to ensure final DMSO concentration ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How should researchers design experiments to assess this compound’s cross-reactivity with related leukotriene receptors?
this compound primarily targets LTB4 receptors but may interact with other leukotriene subtypes (e.g., CysLT1/CysLT2). To evaluate selectivity:
- Use receptor-specific agonists (e.g., LTD4 for CysLT1) in functional assays (e.g., calcium flux or chemotaxis) across cell lines expressing distinct receptor subtypes.
- Compare IC50 values in LTB4-specific systems (e.g., human neutrophils) versus CysLT-expressing cells (e.g., smooth muscle cells) .
- Perform Schild regression analysis to confirm competitive antagonism and rule out allosteric modulation .
Q. What methodological considerations are critical when translating in vitro efficacy of this compound to in vivo models?
- Dose Conversion : Use body surface area (BSA)-based scaling for interspecies dose translation. For example, a mouse dose of 10 mg/kg equates to ~3.25 mg/kg in rats using BSA normalization .
- Pharmacokinetics : Monitor plasma half-life and bioavailability, as oral activity is a key feature of this compound. Combine HPLC-based quantification with inflammatory biomarkers (e.g., myeloperoxidase) to correlate exposure and effect .
- Model Selection : Prioritize LTB4-driven inflammation models (e.g., neutrophil-dominated acute inflammation) over chronic models to align with the compound’s mechanism .
Q. How can researchers resolve discrepancies in reported IC50 values across experimental systems?
Variations in IC50 (e.g., 0.82 nM for calcium release vs. higher values in other assays) may arise from:
- Cell type differences : Neutrophils vs. recombinant receptor systems exhibit variable receptor density or coupling efficiency.
- Assay conditions : Calcium dye sensitivity (e.g., Fluo-4 vs. Fura-2) or readout timing impacts apparent potency. Mitigate discrepancies by:
- Standardizing assay protocols (e.g., pre-incubation time, temperature).
- Including positive controls (e.g., MK571 for CysLT1) to validate system responsiveness .
Q. What strategies are recommended for validating the purity and stability of this compound in long-term studies?
- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and compare retention times to reference standards. Purity should exceed 95% for in vivo studies .
- Stability Testing : Conduct accelerated degradation studies under varying temperatures and humidity. Monitor for hydrolysis of the hydrochloride salt or oxidation of sensitive functional groups using LC-MS .
Q. How can researchers optimize cell-based assays to account for solvent effects when using this compound?
- Solvent Controls : Include DMSO vehicle controls at matching concentrations (e.g., 0.1% v/v) to distinguish compound-specific effects from solvent artifacts.
- Sonication : Use low-frequency sonication (e.g., 20 kHz, 10% amplitude) to disperse precipitates in stock solutions without degrading the compound .
- Dose-Response Validation : Confirm linearity of response across serial dilutions to detect solubility-limited false plateaus .
Cross-Disciplinary Applications
Q. Has this compound been explored in non-inflammatory contexts, such as stem cell differentiation or cancer research?
Emerging studies suggest off-target effects in stem cell differentiation , where this compound modulates EphB4-ephrinB2 signaling in embryonic stem cells, potentially influencing cardiac lineage commitment . Researchers investigating such applications should:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
